N-Methoxy-N,9-dimethyl-9H-purin-6-amine
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Overview
Description
N-Methoxy-N,9-dimethyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxy group and two methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,9-dimethyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with dimethylamine and methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methoxy and dimethylamine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: The compound can be reduced under specific conditions, potentially leading to the removal of the methoxy group or reduction of the purine ring.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or lithium dimethylamide.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of demethylated or reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N,9-dimethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methoxy-N,9-dimethyl-9H-purin-6-amine involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
- N,N-Dimethyl-9H-purin-6-amine
- N-Methoxy-9-methyl-9H-purin-6-amine
- N,N,9-Trimethyl-9H-purin-6-amine
Comparison: N-Methoxy-N,9-dimethyl-9H-purin-6-amine is unique due to the presence of both methoxy and dimethylamine groups, which can significantly alter its chemical reactivity and biological activity compared to other purine derivatives. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
89204-70-6 |
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Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
N-methoxy-N,9-dimethylpurin-6-amine |
InChI |
InChI=1S/C8H11N5O/c1-12-5-11-6-7(12)9-4-10-8(6)13(2)14-3/h4-5H,1-3H3 |
InChI Key |
RBSXFFSXADWFKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(C)OC |
Origin of Product |
United States |
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